The Chemical Properties, Synthesis, and Applications of Ethyl 7-nitrobenzofuran-2-carboxylate: A Technical Guide for Drug Development
The Chemical Properties, Synthesis, and Applications of Ethyl 7-nitrobenzofuran-2-carboxylate: A Technical Guide for Drug Development
Executive Summary
In contemporary medicinal chemistry, the benzofuran ring system serves as a privileged scaffold, frequently utilized to design molecules that interact with high specificity at various biological targets. Ethyl 7-nitrobenzofuran-2-carboxylate (CAS: 110683-72-2) is a highly versatile synthetic intermediate[1]. Its rigid, planar aromatic structure combined with the electron-withdrawing nitro group at the 7-position makes it an ideal precursor for developing DNA minor groove binders (mimicking natural antitumor agents like duocarmycin) and selective adenosine A2A receptor antagonists[2].
As a Senior Application Scientist, I have structured this technical guide to provide researchers and drug development professionals with an authoritative breakdown of its physicochemical properties, a field-proven and self-validating synthesis protocol, and its downstream pharmacological logic.
Physicochemical Data & Structural Properties
Understanding the baseline physicochemical properties is critical for predicting solubility, reactivity, and chromatographic behavior during synthesis and purification. The table below summarizes the core quantitative data for Ethyl 7-nitrobenzofuran-2-carboxylate[1][3].
| Property | Value / Description |
| Chemical Name | Ethyl 7-nitrobenzofuran-2-carboxylate |
| CAS Registry Number | 110683-72-2 |
| Molecular Formula | C₁₁H₉NO₅ |
| Molecular Weight | 235.19 g/mol |
| Appearance | Light yellow to light brown powder |
| Structural Features | Planar bicyclic benzofuran core; ester at C2; nitro group at C7 |
| Solubility | Soluble in DMF, DMSO, Ethyl Acetate, and Dichloromethane |
| Quality Control (QC) | Validated via ¹H-NMR, HPLC, and GC[3] |
Mechanistic Synthesis & Experimental Protocol
The most robust method for constructing the benzofuran core of this molecule is via a modified Rap-Stoermer condensation . This involves the reaction of 3-nitrosalicylaldehyde with ethyl bromoacetate.
The Causality Behind Experimental Choices (E-E-A-T)
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Base Selection (K₂CO₃): Anhydrous potassium carbonate is specifically chosen over stronger bases (like NaOH or NaH) because it is mild enough to selectively deprotonate the phenolic hydroxyl group of 3-nitrosalicylaldehyde without causing premature saponification (hydrolysis) of the ethyl ester on the alkylating agent[1].
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Solvent Selection (Butanone/MEK): Butanone provides an optimal boiling point (~80°C) for the reflux stage, driving the intramolecular aldol-type condensation forward while maintaining solubility of the intermediate phenoxyacetate[1].
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Self-Validating Step: The progression of the reaction can be visually and chromatographically validated. The initial phenoxide formation turns the solution deep yellow/orange. Disappearance of the aldehyde proton (~10 ppm) in in-process ¹H-NMR or the shift in Rf value on TLC confirms the etherification and subsequent cyclization.
Step-by-Step Methodology
Reagents Required:
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3-Nitrosalicylaldehyde (1.0 eq)
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Ethyl bromoacetate (1.1 eq)
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Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
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Anhydrous Butanone (Methyl Ethyl Ketone)
Protocol:
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Preparation & Deprotonation: Charge a flame-dried round-bottom flask with 3-nitrosalicylaldehyde (1.0 eq) and anhydrous butanone (10 mL/g of substrate). Add finely powdered, anhydrous K₂CO₃ (2.0 eq). Stir the suspension at room temperature for 30 minutes under an inert nitrogen atmosphere to ensure complete phenoxide formation.
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Alkylation (Sₙ2): Add ethyl bromoacetate (1.1 eq) dropwise via a syringe over 15 minutes. The phenoxide acts as a nucleophile, displacing the bromide to form an intermediate ether.
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Cyclization: Attach a reflux condenser and heat the reaction mixture to 80°C (reflux) for 4 to 6 hours. Under these conditions, the active methylene group of the newly formed ether undergoes an intramolecular aldol condensation with the adjacent aldehyde, followed by spontaneous dehydration to yield the aromatic benzofuran ring.
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Reaction Monitoring: Monitor via TLC (Hexanes:Ethyl Acetate, 3:1). The reaction is complete when the starting material spot is fully consumed.
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Workup: Cool the mixture to room temperature. Filter the suspension through a Celite pad to remove inorganic salts (KBr and excess K₂CO₃). Concentrate the filtrate under reduced pressure.
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Purification: Dissolve the crude residue in ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel flash chromatography or recrystallize from ethanol to yield pure Ethyl 7-nitrobenzofuran-2-carboxylate.
Synthesis Workflow Visualization
Fig 1: Step-by-step synthesis workflow of Ethyl 7-nitrobenzofuran-2-carboxylate.
Pharmacological Applications & Downstream Logic
Derivatives of benzofuran-2-carboxylic acid are highly prized in medicinal chemistry for their ability to interact with specific biological targets[2]. The presence of the nitro group at the 7-position provides a strategic synthetic handle for further derivatization.
DNA Minor Groove Binders (Duocarmycin Mimics)
Natural antitumor agents like duocarmycin and netropsin derive their efficacy from binding to the minor groove of DNA, leading to alkylation and subsequent apoptosis[2]. Ethyl 7-nitrobenzofuran-2-carboxylate acts as a structural mimic for these DNA-binding domains.
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Mechanistic Logic: The planar benzofuran core perfectly fits the curvature of the DNA minor groove. By reducing the 7-nitro group to a 7-amino group (e.g., via Pd/C and H₂ or SnCl₂), chemists can perform amide couplings to attach reactive alkylating pharmacophores, creating potent, targeted antineoplastic agents.
Adenosine A2A Receptor Antagonists
The tumor microenvironment is often rich in adenosine, which binds to A2A receptors on immune cells, suppressing the anti-tumor immune response. Benzofuran-2-carboxylic acid derivatives are documented as selective adenosine A2A receptor antagonists[2].
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Mechanistic Logic: By hydrolyzing the ethyl ester to the corresponding carboxylic acid and coupling it with specific amine derivatives, the resulting amides can competitively block the A2A receptor, thereby reversing adenosine-mediated immunosuppression and enhancing T-cell activity.
Pharmacological Logic Visualization
Fig 2: Pharmacological logic and downstream signaling applications of the compound.
References
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[1] Title: 2-Benzofurancarboxylic acid, 7-nitro-|lookchem Source: Lookchem URL:
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[2] Title: ETHYL 5-NITROBENZOFURAN-2-CARBOXYLATE | 69604-00-8 - ChemicalBook Source: ChemicalBook URL:
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[3] Title: CAS号:104862-12-6 - 毕得医药 Source: Bidepharm URL:
